4-Hydroxy-1,3-diphenylpentan-1-one
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Overview
Description
4-Hydroxy-1,3-diphenylpentan-1-one is an organic compound that belongs to the class of hydroxy ketones It is characterized by the presence of a hydroxyl group (-OH) and a ketone group (C=O) within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-1,3-diphenylpentan-1-one typically involves the aldol condensation reaction. This reaction is carried out by reacting benzalacetone with benzaldehyde in the presence of a strong base such as sodium hydroxide. The reaction conditions usually include a controlled temperature and an appropriate solvent to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This ensures a consistent and high-yield production of the compound. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-1,3-diphenylpentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylpentanol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
4-Hydroxy-1,3-diphenylpentan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1,3-diphenylpentan-1-one primarily involves its ability to scavenge free radicals. The hydroxyl group plays a crucial role in donating hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), reducing their harmful effects on biological systems .
Comparison with Similar Compounds
Benzalacetone: Similar structure but lacks the hydroxyl group.
Benzophenone: Contains two phenyl groups attached to a carbonyl group but lacks the hydroxyl group.
4-Hydroxybenzophenone: Similar structure with a hydroxyl group attached to the benzophenone core.
Uniqueness: 4-Hydroxy-1,3-diphenylpentan-1-one is unique due to the presence of both hydroxyl and ketone groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential antioxidant properties make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
62117-79-7 |
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Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
4-hydroxy-1,3-diphenylpentan-1-one |
InChI |
InChI=1S/C17H18O2/c1-13(18)16(14-8-4-2-5-9-14)12-17(19)15-10-6-3-7-11-15/h2-11,13,16,18H,12H2,1H3 |
InChI Key |
IEPFLUJELQPKOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)O |
Origin of Product |
United States |
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